molecular formula C10H18O4S B14424529 2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate CAS No. 85997-68-8

2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate

Cat. No.: B14424529
CAS No.: 85997-68-8
M. Wt: 234.31 g/mol
InChI Key: CDYFJCKRDKFODG-UHFFFAOYSA-N
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Description

2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both sulfonyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate typically involves multiple steps. One common method includes the reaction of 2-methylpropane-2-sulfonyl chloride with an appropriate alcohol to form the sulfonate ester. This intermediate is then reacted with 2-methylprop-2-enoic acid under esterification conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group yields sulfonic acids, while reduction of the ester group produces alcohols.

Scientific Research Applications

2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the development of biochemical assays and as a reagent in enzymatic studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which 2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Acrylamido-2-methylpropane sulfonic acid: This compound has a similar sulfonyl group but differs in its amide functionality.

    2-Methylpropene: This compound shares the methylpropene structure but lacks the sulfonyl and ester groups.

Uniqueness

2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate is unique due to its combination of sulfonyl and ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

85997-68-8

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

2-tert-butylsulfonylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H18O4S/c1-8(2)9(11)14-6-7-15(12,13)10(3,4)5/h1,6-7H2,2-5H3

InChI Key

CDYFJCKRDKFODG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCS(=O)(=O)C(C)(C)C

Origin of Product

United States

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